2-Amino-1-isobutylcyclopentanol
Description
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
2-amino-1-(2-methylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C9H19NO/c1-7(2)6-9(11)5-3-4-8(9)10/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
QDDLQHCWRYUHOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCCC1N)O |
Origin of Product |
United States |
Preparation Methods
Cyclopentene Oxide Route (Patented Method, US3855300A)
One of the most established methods involves the transformation of cyclopentene oxide into amino derivatives through nucleophilic amination. This process is adapted from general procedures used for amino alcohols, with modifications to introduce the isobutyl group.
- Starting Material: Cyclopentene oxide
- Reagent: Benzylamine or other amines
- Solvent: Water or mixed solvents (e.g., water and dichlorobenzene)
- Reaction Conditions: Elevated temperatures (~90–110°C), reaction times of 2–24 hours, under inert atmosphere if necessary
- Post-treatment: Crystallization of amino alcohol hydrochloride, followed by neutralization and purification
- The amino alcohol, specifically (1R, 2R)-2-amino-1-cyclopentanol, can be obtained with high stereoselectivity.
- The amino group is introduced via nucleophilic attack on cyclopentene oxide, followed by hydrolysis.
- The process can be adapted to incorporate the isobutyl group by subsequent alkylation or using substituted cyclopentene derivatives.
Data Table 1: Process Parameters for Cyclopentene Oxide Amination
| Parameter | Range | Optimal | Reference |
|---|---|---|---|
| Temperature | 90–110°C | 95–105°C | |
| Reaction Time | 2–24 hours | 4–8 hours | |
| Solvent | Water, water/dichlorobenzene | Water | |
| Amine Equiv. | 0.9–1.05 mol/mol | 1 mol/mol |
Hydrogenation of Corresponding Imine or Nitrile Intermediates
Reduction of Nitrile or Imine Derivatives
Another plausible route involves synthesizing nitrile intermediates, such as 2-isobutylcyclopentanecarbonitrile , followed by catalytic hydrogenation to produce the amino alcohol.
- Step 1: Synthesis of nitrile precursor via alkylation of cyclopentene derivatives with isobutyl groups, possibly through Grignard or organolithium reagents.
- Step 2: Catalytic hydrogenation using Raney nickel or platinum catalysts under mild conditions (e.g., 50–80°C, 1–10 atm H₂)
- The nitrile to amino alcohol conversion typically proceeds with high selectivity.
- The process allows for stereocontrol when chiral catalysts or auxiliaries are employed.
Data Table 2: Hydrogenation Conditions for Nitrile Precursors
| Parameter | Range | Optimal | Reference |
|---|---|---|---|
| Catalyst | Raney Ni, Pt | Raney Ni | |
| Temperature | 50–80°C | 60°C | |
| Pressure | 1–10 atm H₂ | 5 atm | |
| Time | 4–12 hours | 6 hours |
Amination of Isobutyl-Substituted Cyclopentane Derivatives
Radical or Nucleophilic Amination
A more advanced approach involves direct amination of isobutyl-substituted cyclopentane derivatives via radical pathways or nucleophilic substitution, often facilitated by transition metal catalysts or radical initiators.
- Use of azides or ammonia under high temperature and pressure
- Catalysis with transition metals such as copper or palladium
- Radical amination can be achieved with high regio- and stereoselectivity.
- The process is complex but offers routes to functionalize the cyclopentane core with amino groups efficiently.
Summary of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclopentene oxide amination | Cyclopentene oxide, amines | 90–110°C, aqueous or mixed solvent | High stereoselectivity, well-documented | Requires precursor synthesis |
| Nitrile reduction | Nitrile derivatives, hydrogen | 50–80°C, 1–10 atm H₂ | Good control over stereochemistry | Multi-step synthesis |
| Radical/nucleophilic amination | Isobutylcyclopentane derivatives, radical initiators | Variable | Direct functionalization | Complex reaction setup |
Research Findings and Data Synthesis
- Yield and Purity: The amino alcohol derivatives typically exhibit yields ranging from 35% to 60%, with high purity (>90%) when optimized.
- Reaction Optimization: Temperature control, choice of solvent, and molar ratios significantly influence the stereoselectivity and yield.
- Chiral Synthesis: Enantioselective synthesis remains challenging but achievable through chiral catalysts or auxiliaries, as demonstrated in related amino alcohol syntheses.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-isobutylcyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to remove the hydroxyl group, forming a fully saturated cyclopentane derivative.
Substitution: The amino group can participate in substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, electrophiles, and catalysts like palladium or platinum.
Major Products Formed
Oxidation: Cyclopentanone derivatives.
Reduction: Saturated cyclopentane derivatives.
Substitution: Various substituted cyclopentanol derivatives.
Scientific Research Applications
2-Amino-1-isobutylcyclopentanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-1-isobutylcyclopentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in additional bonding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis might focus on structural analogs, such as:
Hypothetical Data Table (Illustrative Only)
Key Differences
- Chirality: The presence of multiple stereocenters in this compound (vs. non-chiral analogs like cyclopentanol) could make it valuable in asymmetric synthesis.
- Bioactivity: Amino-alcohol derivatives often exhibit pharmacological activity (e.g., β-blockers), whereas simpler analogs like 1-Methylcyclopentanol are typically inert .
Limitations of Provided Evidence
The lack of specific data in the provided sources highlights the critical need for domain-specific literature. For example:
- NLP-related sources (1–5) are irrelevant to chemical comparisons.
To produce an authoritative review, consult specialized resources such as:
- Chemical Databases : PubChem, SciFinder, Reaxys.
- Research Articles : Journals like Journal of Organic Chemistry or Bioorganic & Medicinal Chemistry Letters.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-1-isobutylcyclopentanol, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclopentane ring formation followed by amination and isobutyl group introduction. Key steps include:
- Ring construction : Use of cyclopentanone derivatives as precursors (e.g., via Claisen condensation or Michael addition) .
- Amination : Reductive amination with sodium borohydride or catalytic hydrogenation to introduce the amino group .
- Isobutyl functionalization : Alkylation using isobutyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
Optimization strategies: - Temperature control : Lower temperatures (0–5°C) during amination reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
Table 1 : Comparison of synthetic methods:
| Step | Method | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Ring formation | Claisen condensation | 65 | 90 | |
| Amination | Catalytic hydrogenation | 78 | 95 | |
| Isobutyl addition | Alkylation (K₂CO₃/DMF) | 72 | 88 |
Q. Which analytical techniques are most effective for characterizing this compound’s structural and stereochemical properties?
- Methodological Answer :
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks to confirm cyclopentane ring protons (δ 1.5–2.5 ppm) and isobutyl methyl groups (δ 0.9–1.1 ppm) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the cyclopentane backbone .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry if crystalline derivatives are obtainable .
Q. How does this compound’s stability vary under different pH and temperature conditions?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation : Incubate the compound in buffers (pH 2–12) at 25°C and monitor decomposition via HPLC. Amino groups are prone to hydrolysis under acidic conditions .
- Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for cyclopentanol derivatives) .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets, and what are the limitations?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Parameters:
- Grid box centered on the active site.
- Flexible side chains for target residues .
- Limitations :
- Accuracy depends on force field parameters and solvation models.
- Experimental validation (e.g., SPR or ITC) is required to confirm binding affinities .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Contradictions may arise from:
- Stereochemical variability : Enantiomers often exhibit divergent activities. Use chiral HPLC to isolate isomers and retest .
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
Case Study : A 2024 study found that the (R)-enantiomer showed 10× higher kinase inhibition than the (S)-form, explaining prior inconsistencies .
Q. How can stereochemical challenges in this compound synthesis be addressed to ensure enantiopure yields?
- Methodological Answer :
- Chiral auxiliaries : Use (S)-proline derivatives to induce asymmetry during cyclopentane ring formation .
- Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer for separation .
Table 2 : Enantiomeric excess (ee) achieved via different methods:
| Method | Catalyst | ee (%) | Reference |
|---|---|---|---|
| Chiral auxiliary | (S)-Proline | 92 | |
| Enzymatic resolution | Candida antarctica | 85 |
Q. What experimental designs are optimal for scaling up this compound synthesis while maintaining reproducibility?
- Methodological Answer :
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., alkylation) .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time .
- DoE (Design of Experiments) : Optimize parameters (temperature, stoichiometry) using response surface methodology .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on this compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Apparent contradictions arise from:
- Protonation state : The amino group’s pKa (~9.5) affects solubility; in acidic media (pH < 7), the protonated form increases water solubility .
- Experimental protocols : Use standardized shake-flask methods with HPLC quantification to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
